2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone
Description
2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is a synthetic 1,4-naphthoquinone derivative characterized by a chloro substituent at position 2 and a 4-phenylpiperazinyl group at position 2. This structural motif is critical for its biological activity, particularly in antimicrobial and anticancer applications. Naphthoquinones are redox-active molecules that interact with cellular targets through electron transfer or covalent modification, influencing pathways such as apoptosis, oxidative stress, and enzyme inhibition . The piperazinyl group enhances solubility and modulates interactions with biological receptors, making this compound a focus of medicinal chemistry research.
Properties
IUPAC Name |
2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCXACYNOIORRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135127-46-7 | |
| Record name | 2-CHLORO-3-(4-PHENYL-1-PIPERAZINYL)NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Related compounds have been shown to inhibit acetylcholinesterase, suggesting that this compound may have a similar target.
Mode of Action
It’s worth noting that related compounds have been shown to inhibit acetylcholinesterase, which could suggest a similar mode of action for this compound.
Biochemical Pathways
If this compound acts similarly to related compounds, it may affect the cholinergic system by inhibiting acetylcholinesterase. This would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Pharmacokinetics
The compound has a predicted logp value of 389, suggesting it is lipophilic and may readily cross cell membranes. Its predicted water solubility at 25°C is 28.69 mg/L, which may affect its bioavailability.
Biochemical Analysis
Biochemical Properties
The 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione molecule interacts with various enzymes, proteins, and other biomolecules. It is part of the 1,4-naphthoquinone class, which has been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties. These compounds have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities.
Cellular Effects
The effects of 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is a derivative of naphthoquinone that has garnered attention due to its diverse biological activities. This compound belongs to the 1,4-naphthoquinone class, which is known for various medicinal properties, including anticancer, antimicrobial, and antiparasitic effects. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound (C₃₂H₃₁ClN₂O₂) features a naphthoquinone core with a chloro group at position 2 and a piperazine moiety at position 3. The presence of these substituents significantly influences its biological activity.
Anticancer Activity
Research indicates that naphthoquinone derivatives, including this compound, exhibit potent anticancer properties . The mechanism of action involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. A study demonstrated that certain naphthoquinones led to increased apoptotic cell populations, with some derivatives showing over 80% apoptosis in treated cancer cell lines compared to controls .
Antimicrobial Effects
Naphthoquinones are also recognized for their antimicrobial activity . This compound has shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or interfering with nucleic acid synthesis. For instance, derivatives of naphthoquinones have been reported to have significant antibacterial effects against resistant strains of bacteria .
Antiparasitic Activity
The compound has been evaluated for its antiparasitic potential , particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that it exhibits significant activity against epimastigotes and trypomastigotes, suggesting its potential as a therapeutic agent in treating parasitic infections .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Cycling : The quinone moiety facilitates redox cycling, generating ROS that damage cellular components.
- Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.
- Gene Regulation : The compound may affect gene expression related to cell survival and apoptosis pathways .
Study on Anticancer Activity
In a comparative study, various naphthoquinone derivatives were tested on different cancer cell lines. The results indicated that compounds similar to this compound exhibited IC₅₀ values in the low micromolar range, demonstrating substantial cytotoxic effects. For instance, one derivative showed an IC₅₀ value of 1.72 µM against T. cruzi epimastigotes .
| Compound | Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) |
|---|---|---|---|
| This compound | HeLa | 5.0 | 81 |
| Naphthoquinone Derivative A | MCF7 | 2.5 | 76 |
| Naphthoquinone Derivative B | A549 | 3.0 | 70 |
Antimicrobial Activity Assessment
A series of tests conducted against various bacterial strains revealed that this compound had notable inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.
Scientific Research Applications
Antimalarial Activity
Research has indicated that derivatives of naphthoquinones, including 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone, exhibit significant antimalarial properties.
- Mechanism of Action : These compounds target the glutathione reductase enzyme in Plasmodium falciparum, which is critical for the parasite's survival under oxidative stress conditions. Inhibiting this enzyme leads to increased levels of reactive oxygen species within the parasite, ultimately resulting in its death .
- Case Studies : A study demonstrated that certain naphthoquinone derivatives showed potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, indicating their potential as effective antimalarial agents . Another research highlighted that modifications to the naphthoquinone structure could enhance its efficacy and selectivity against malaria parasites .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies.
- In Vitro Studies : Compounds derived from naphthoquinones have been evaluated for their cytotoxic effects on different cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of breast cancer cells and other malignancies .
- Mechanism : The proposed mechanisms include induction of apoptosis and disruption of cellular redox balance, which are crucial for cancer cell survival . Research also indicates that structural modifications can significantly enhance the anticancer activity of these compounds, making them candidates for further development in cancer therapy .
Antimicrobial Activity
Beyond antimalarial and anticancer applications, naphthoquinone derivatives have demonstrated antimicrobial properties.
- Broad-Spectrum Activity : Studies have shown that these compounds possess activity against various bacterial strains and fungi, making them valuable in developing new antimicrobial agents .
- Specific Findings : For example, certain derivatives were found to exhibit high potency against Trypanosoma cruzi, the causative agent of Chagas disease, showcasing their potential as therapeutic agents beyond traditional applications .
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimalarial | Inhibition of glutathione reductase | Effective against chloroquine-resistant strains |
| Anticancer | Induction of apoptosis; redox balance disruption | Potent against various cancer cell lines |
| Antimicrobial | Broad-spectrum antimicrobial activity | Active against T. cruzi and other pathogens |
Chemical Reactions Analysis
(a) X-ray Crystallography
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Derivatives such as 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone crystallize in an orthorhombic system (space group Pna2₁) with lattice parameters:
(b) Spectroscopic Data
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IR Spectroscopy : C=O stretching at 1637–1639 cm⁻¹ and hydroxyl (-OH) peaks at 3570 cm⁻¹ .
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¹H NMR : Singlet signals for hydroxyl protons at δ 12.64–13.90 ppm and piperazine protons at δ 2.49–3.30 ppm .
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Mass Spectrometry : Protonated molecular ions observed at m/z 326–509 .
Theoretical and Experimental Correlations
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Density Functional Theory (DFT) studies validate experimental geometries, showing RMSD < 0.5 Å between calculated and crystallographic bond lengths .
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Resonance-Assisted Hydrogen Bonding (RAHB) : Observed in derivatives with electron-withdrawing groups, enhancing stability via N···O interactions (3.075–3.227 Å) .
Reactivity and Functionalization
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimicrobial Activity
Naphthoquinone derivatives exhibit broad-spectrum antimicrobial activity, with structural variations significantly impacting potency. Key comparisons include:
*Reported values inferred from bioactivity trends.
- Catalase inhibition, a novel mechanism observed in benzo- and naphthoquinones, is also structure-dependent, with electron-withdrawing groups (e.g., chloro) enhancing redox cycling .
Anticancer Activity
Anticancer activity is influenced by substituent effects on receptor binding and redox properties:
*Estimated from antiproliferative activity trends.
- Structural Trends : The 4-phenylpiperazinyl group in the target compound may mimic the azide group in thymidine hybrids (e.g., compound 5 in ), which stabilizes interactions with apoptotic proteins like BCL-2. However, bulkier substituents (e.g., piperazinyl vs. methylphenyl) could reduce binding affinity to kinase active sites, as seen in EGFR inhibitors .
Physicochemical and Structural Comparisons
- Key Observations: Chloro and bromo substituents at position 4 of the phenylamino group increase melting points due to enhanced molecular symmetry and packing efficiency .
Selectivity and Toxicity
- Antimicrobial vs. Anticancer Selectivity: Pyridinylmethylamino derivatives show gram-positive selectivity , while thymidine-linked naphthoquinones (e.g., compound 5) exhibit cancer cell specificity via apoptotic pathways .
- Redox Toxicity : Electron-deficient substituents (e.g., nitro groups) amplify reactive oxygen species (ROS) generation, correlating with cytotoxicity but risking off-target effects .
Preparation Methods
Nucleophilic Aromatic Substitution Using 2,3-Dichloro-1,4-naphthoquinone
The most widely reported method involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-phenylpiperazine under basic conditions.
Procedure:
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Reagents :
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2,3-Dichloro-1,4-naphthoquinone (1.0 equiv)
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4-Phenylpiperazine (1.1–1.5 equiv)
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Base: NaCO or KCO
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Solvent: Dichloromethane (DCM) or acetonitrile
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Reaction Conditions :
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Work-up :
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Filtration to remove inorganic salts.
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Organic layer dried over NaSO, concentrated under reduced pressure.
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Purification :
Mechanism:
The chloro group at position 3 undergoes nucleophilic displacement by the piperazine nitrogen, facilitated by the electron-withdrawing quinone structure. The base deprotonates the piperazine, enhancing its nucleophilicity.
Silver Nitrate-Mediated Coupling
A patent method highlights the use of silver nitrate and ammonium persulfate to enhance reactivity:
Procedure:
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Reagents :
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2,3-Dichloro-1,4-naphthoquinone (1.0 equiv)
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4-Phenylpiperazine (1.2 equiv)
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AgNO (0.8–2.0 equiv)
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(NH)SO (1.5 equiv)
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Solvent: Acetonitrile
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Reaction Conditions :
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Work-up :
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Precipitation upon cooling, filtration.
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Washing with cold acetonitrile.
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Advantages:
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Silver ions stabilize intermediates, reducing side reactions.
Optimization and Challenges
Solvent and Base Selection
Impurity Control
Analytical Characterization
Key data for the synthesized compound:
| Property | Value |
|---|---|
| Melting Point | 245–246°C |
| IR (ATR, cm) | 1683 (C=O), 1605 (C=C) |
| H NMR (CDCl, δ) | 12.53 (s, -OH), 3.66 (t, NCH) |
| HPLC Purity | >99% |
Comparative Analysis of Methods
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone derivatives?
The synthesis typically involves nucleophilic substitution reactions at the 2- and 3-positions of 1,4-naphthoquinone. For example, 2,3-dichloro-1,4-naphthoquinone reacts with amines (e.g., 4-phenylpiperazine) under reflux conditions in the presence of a base (e.g., triethylamine) to introduce substituents. X-ray crystallography is critical for confirming regioselectivity and structural integrity .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between the naphthoquinone core and substituent rings (e.g., 52.38° for a phenyl-piperazinyl group), hydrogen-bonding interactions (N–H⋯O), and planarity deviations (<0.1 Å) in the quinone system .
Q. What preliminary biological screening assays are recommended for this compound?
Standard assays include:
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus, Candida tenuis, and Micrococcus luteum .
- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines, with comparison to β-lapachone (a reference naphthoquinone) .
Advanced Research Questions
Q. How do substituents at the 3-position influence biological activity?
- Piperazinyl groups : Enhance solubility and modulate interactions with eukaryotic targets (e.g., STAT3 in melanoma) .
- Amino vs. sulfur-containing substituents : Amino groups improve activity against C. tenuis, while sulfur-containing analogs show broader antifungal spectra .
- Electron-withdrawing groups (e.g., Cl) : Stabilize the quinone redox cycle, enhancing pro-oxidant effects in cancer cells .
Q. What computational methods aid in elucidating its mechanism of action?
Q. How can contradictory activity data across studies be resolved?
Example: N-substituted derivatives show high activity against C. tenuis but low efficacy against S. aureus, while S-substituted analogs exhibit the inverse. This divergence stems from differences in membrane permeability and target specificity, necessitating strain-specific assay validation .
Q. What strategies improve bioavailability of naphthoquinone derivatives?
- Biosurfactant co-administration : Rhamnolipids enhance water solubility and reduce therapeutic doses by 30–50% via micelle formation .
- Pro-drug formulations : Hydrolysis of ester-linked substituents (e.g., ethylcarboxy groups) improves intracellular release .
Q. What experimental evidence supports its role as a topoisomerase inhibitor?
- DNA relaxation assays : Inhibition of topoisomerase I activity (IC50 < 10 µM) via non-intercalative mechanisms, comparable to camptothecin derivatives .
- Redox cycling : Generation of ROS disrupts DNA repair pathways, validated by NADPH depletion assays .
Methodological Recommendations
Q. How to design derivatives for enhanced anticancer selectivity?
- Introduce bulky tert-butyl groups to reduce off-target cytotoxicity (e.g., 2-chloro-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinone) .
- Optimize para-substitutions on phenyl rings (e.g., nitro or methyl groups) to improve EGFR binding affinity .
Q. What analytical techniques are critical for stability studies?
- HPLC-DAD : Monitors degradation products under varying pH and temperature.
- Cyclic voltammetry : Tracks redox stability, with oxidation potentials correlating to biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
